molecular formula C17H23N7O2 B14971839 N~2~-benzyl-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine

N~2~-benzyl-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine

Cat. No.: B14971839
M. Wt: 357.4 g/mol
InChI Key: XDRSLNWBLRZPTQ-UHFFFAOYSA-N
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Description

N2-BENZYL-6-(4-ETHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzyl group, an ethylpiperazine moiety, and a nitropyrimidine core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-BENZYL-6-(4-ETHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the nitro group, and finally, the attachment of the benzyl and ethylpiperazine groups. Common reagents used in these reactions include nitrating agents, benzyl halides, and ethylpiperazine. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired scale and efficiency. Batch reactions allow for precise control over reaction conditions, while continuous flow processes offer advantages in terms of scalability and consistency. Both methods require stringent quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N2-BENZYL-6-(4-ETHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The benzyl and ethylpiperazine groups can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

N2-BENZYL-6-(4-ETHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N2-BENZYL-6-(4-ETHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it has been shown to modulate the activity of KIF18A protein, which plays a role in cell cycle regulation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N2-BENZYL-6-(4-METHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE
  • N2-BENZYL-6-(4-PROPYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE
  • N2-BENZYL-6-(4-BUTYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE

Uniqueness

N2-BENZYL-6-(4-ETHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ethylpiperazine moiety, in particular, differentiates it from other similar compounds, potentially offering distinct advantages in terms of reactivity and biological activity.

Properties

Molecular Formula

C17H23N7O2

Molecular Weight

357.4 g/mol

IUPAC Name

2-N-benzyl-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine

InChI

InChI=1S/C17H23N7O2/c1-2-22-8-10-23(11-9-22)16-14(24(25)26)15(18)20-17(21-16)19-12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H3,18,19,20,21)

InChI Key

XDRSLNWBLRZPTQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=CC=C3

Origin of Product

United States

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